Ethyl 2,2-diphenylhexanoate
Description
Ethyl 2,2-diphenylhexanoate is an ester compound characterized by a hexanoate backbone with two phenyl groups attached to the second carbon of the ester moiety. The bulky diphenyl groups may impart steric hindrance, influencing reactivity and stability.
Properties
CAS No. |
2888-12-2 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
ethyl 2,2-diphenylhexanoate |
InChI |
InChI=1S/C20H24O2/c1-3-5-16-20(19(21)22-4-2,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,3-5,16H2,1-2H3 |
InChI Key |
BHGIGYPEXSPRNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-diphenylhexanoate typically involves the esterification of 2,2-diphenylhexanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-diphenylhexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is 2,2-diphenylhexanoic acid.
Reduction: The major product is 2,2-diphenylhexanol.
Substitution: Products vary depending on the substituent introduced to the phenyl rings.
Scientific Research Applications
Ethyl 2,2-diphenylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-diphenylhexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenyl groups may also play a role in its activity by facilitating interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
- Structure : Benzilic acid (C₁₄H₁₂O₃) features two phenyl groups on a central carbon adjacent to a hydroxyl and carboxylic acid group .
- Key Differences: Functional Group: Benzilic acid is a carboxylic acid, whereas Ethyl 2,2-diphenylhexanoate is an ester. This distinction affects solubility (acids are more polar) and reactivity (esters undergo hydrolysis, transesterification). Applications: Benzilic acid is used in pharmaceuticals (e.g., anticholinergic agents) and organic synthesis, while the ester derivative may serve as a precursor in polymer or fragrance industries.
- Physical Properties : The carboxylic acid group in benzilic acid likely results in higher melting points compared to the ester.
Ethyl 2,2-Difluorohexanoate
- Structure: This compound (C₈H₁₄F₂O₂) replaces phenyl groups with fluorine atoms at the second carbon of the hexanoate chain .
- Key Differences :
- Substituent Effects : Fluorine’s electronegativity increases polarity and reduces steric bulk compared to phenyl groups. This likely lowers boiling points and enhances solubility in polar solvents.
- Reactivity : Fluorinated esters may exhibit resistance to hydrolysis but could participate in nucleophilic substitutions at the fluorinated carbon.
- Applications : Fluorinated esters are common in agrochemicals or pharmaceuticals due to metabolic stability.
2,2-Dimethylpropane-1,3-diyl 2-Ethylhexanoate
- Structure: A diester (C₁₅H₃₀O₃) with a neopentyl (2,2-dimethylpropane) backbone and two 2-ethylhexanoate groups .
- Key Differences :
- Branching and Symmetry : The neopentyl core and dual ester groups create a highly branched structure, improving thermal stability and reducing crystallinity.
- Applications : Such diesters are widely used as plasticizers or lubricants due to their low volatility and compatibility with polymers.
- Physical Properties: Higher molecular weight (258.4 g/mol) compared to this compound may enhance viscosity and thermal stability.
Data Table: Comparative Analysis of Key Compounds
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